Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate
Overview
Description
Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate: is an organic compound with the molecular formula C10H18O3S. It is a methyl ester derivative of 3-mercaptopropanoic acid, where the mercapto group is substituted with a 2,2-dimethylbutanoyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate can be synthesized through the reaction of methyl 3-mercaptopropanoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an organic solvent like isopropyl acetate at low temperatures (around 2°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2,2-dimethylbutanoylthio group into molecules.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl 3-((2,2-dimethylbutanoyl)thio)propanoate involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive, allowing it to participate in various chemical reactions. The compound can act as an acylating agent, transferring the 2,2-dimethylbutanoyl group to nucleophiles. This reactivity is utilized in organic synthesis to modify molecules and study reaction mechanisms.
Comparison with Similar Compounds
Methyl 3-mercaptopropanoate: Lacks the 2,2-dimethylbutanoyl group, making it less bulky and less reactive.
Ethyl 3-((2,2-dimethylbutanoyl)thio)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-((2,2-dimethylpropanoyl)thio)propanoate: Similar structure but with a 2,2-dimethylpropanoyl group instead of a 2,2-dimethylbutanoyl group.
Uniqueness: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate is unique due to the presence of the 2,2-dimethylbutanoyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it a valuable reagent in organic synthesis for introducing bulky groups and studying steric effects in chemical reactions .
Properties
IUPAC Name |
methyl 3-(2,2-dimethylbutanoylsulfanyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXTZWRAGDRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)SCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228003 | |
Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938063-63-9 | |
Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938063-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((2,2-Dimethyl-1-oxobutyl)thio)-propanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938063639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[(2,2-dimethylbutanoyl)thio]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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